![molecular formula C12H9NO4 B2765637 Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate CAS No. 54431-23-1](/img/structure/B2765637.png)

Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

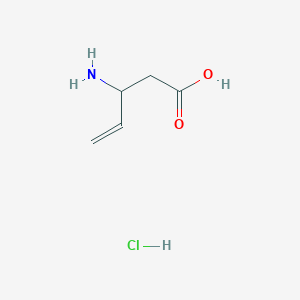

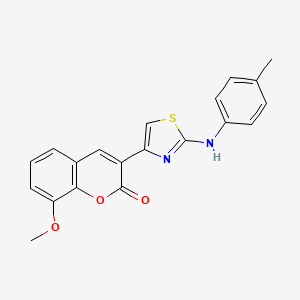

“Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate” is a chemical compound with the molecular formula C12H9NO4 . It is a heterocyclic compound that contains a total of 28 bonds, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 aromatic ester, 1 aromatic ether, and 1 Isoxazole .

Molecular Structure Analysis

The molecular structure of “this compound” includes a variety of bond types and ring structures . The compound contains a total of 28 bonds, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 aromatic ester, 1 aromatic ether, and 1 Isoxazole .科学的研究の応用

Green Synthesis and Catalysis

A study demonstrated the efficient synthesis of various pyran-annulated heterocycles and 3,4-disubstituted isoxazol-5(4H)-ones using potassium hydrogen phthalate in water, showcasing an environmentally friendly approach to synthesizing compounds related to Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate. This method emphasizes mild conditions and the avoidance of hazardous solvents (Kiyani & Ghorbani, 2015).

Novel Derivatives and Their Green Synthesis

Research on the synthesis of novel 7,11-dihydro-6H-chromeno[3,4-e]isoxazolo[5,4-b]pyridin-6-one derivatives using acidic ionic liquid demonstrates a green approach, highlighting short reaction times and easy workup processes as key benefits (Kumari, Rajeswari, & Khurana, 2016).

Crystal Structure Analysis

The crystal structure of methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate was determined, providing insight into the molecular geometry and intermolecular interactions, crucial for understanding the properties and potential applications of these compounds (Ganapathy, Srinivasan, & Manickam, 2015).

Supramolecular Structure and Synthesis

A study on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones highlights the importance of molecular and supramolecular structures in understanding the properties of chromeno-isoxazole derivatives, which could influence their applications in materials science and chemistry (Padilla-Martínez et al., 2011).

Tandem Intramolecular Rearrangements

Research on the reductive ring opening of isoxazolidine moiety in chromano–piperidine-fused isoxazolidines reveals the formation of novel compounds through tandem intramolecular rearrangements. This study provides a plausible mechanistic rationale that could be applied in the development of new synthetic methodologies (Singh, Gupta, Gupta, & Ishar, 2017).

Metal Complexes and Ligand Synthesis

A notable study focused on the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, expanding the utility of chromeno derivatives in coordination chemistry (Budzisz, Małecka, & Nawrot, 2004).

将来の方向性

The future directions for research on “Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate” could include developing eco-friendly synthetic strategies for isoxazole derivatives , as these compounds are commonly found in many commercially available drugs and have several applications in pharmaceutical industries .

作用機序

Target of Action

Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate is a complex organic compound that is part of the isoxazole family .

Mode of Action

Isoxazoles, in general, are known to interact with biological targets based on their chemical diversity

Biochemical Pathways

Isoxazoles are known to have significant biological interests , suggesting that they may affect various biochemical pathways.

Result of Action

Compounds containing the isoxazole moiety are known to have significant biological interests , suggesting that they may have various molecular and cellular effects.

特性

IUPAC Name |

methyl 4H-chromeno[3,4-d][1,2]oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-15-12(14)10-8-6-16-9-5-3-2-4-7(9)11(8)17-13-10/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLTVUMEBBNFFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC2=C1COC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765554.png)

![3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765555.png)

![N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2765562.png)

![4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2765566.png)

![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrimidin-4-one](/img/structure/B2765568.png)

![6-methyl-4-oxo-N-pyridin-3-yl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2765571.png)

![(E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2765575.png)